
3-Chloro-2-isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
Cat. No. B8815894
M. Wt: 297.59 g/mol
InChI Key: AEBYJEIVJUEVBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08772343B2
Procedure details


To a solution of 3-chloro-2-isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (Preparation 34, 297.6 g, 897.9 mmol) in acetic acid:water (2.2 L:1.0 L) at 0° C. was added peracetic acid (191 mL; 1.077 mol) and the reaction was allowed to warm gradually to room temperature. After 4 hours the reaction was complete and was quenched with 0.5 M solution of sodium thiosulfate (225 mL). The resulting dark solution was evaporated to dryness and the residue was passed through a plug of silica (flushed with neat heptane gradually up to 10% EtOAc:heptane) to remove base line boronate salts. The filtrate evaporated to give a pale yellow viscous oil which contained 8% of the wrong regio-isomer. Further column chromatography was performed (SiO2 80 g/1.5 Kg using 30% EtOAc in heptane as eluent). Relevant fractions were evaporated to give a pale yellow solid which was triturated with heptane, dried under suction to give the title compound as a white solid.
Quantity
297.6 g
Type
reactant
Reaction Step One


Name
peracetic acid
Quantity
191 mL
Type
reactant
Reaction Step One


[Compound]
Name
SiO2
Quantity
80 g
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([O:17][CH:18]([CH3:20])[CH3:19])=[N:4][CH:5]=[C:6](B2OC(C)(C)C(C)(C)O2)[CH:7]=1.O.C(OO)(=[O:24])C.CCOC(C)=O>C(O)(=O)C.CCCCCCC>[Cl:1][C:2]1[CH:7]=[C:6]([OH:24])[CH:5]=[N:4][C:3]=1[O:17][CH:18]([CH3:20])[CH3:19]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
297.6 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C(=NC=C(C1)B1OC(C(O1)(C)C)(C)C)OC(C)C
|
|
Name
|
|
|
Quantity
|
2.2 L
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
peracetic acid
|
|
Quantity
|
191 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Two
[Compound]
|
Name
|
SiO2
|
|
Quantity
|
80 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCOC(=O)C
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was quenched with 0.5 M solution of sodium thiosulfate (225 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting dark solution was evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
flushed with neat heptane gradually up to 10% EtOAc
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
heptane) to remove base line boronate salts
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a pale yellow viscous oil which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Relevant fractions were evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a pale yellow solid which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was triturated with heptane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under suction
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

